5-Methyl-1-(trimethylsilyl)hex-1-yn-3-one
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Overview
Description
5-Methyl-1-(trimethylsilyl)hex-1-yn-3-one is an organic compound with the molecular formula C10H18OSi It is a derivative of hexynone, characterized by the presence of a trimethylsilyl group attached to the terminal alkyne
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(trimethylsilyl)hex-1-yn-3-one typically involves the reaction of 5-methyl-1-hexyn-3-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction allows for efficient production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(trimethylsilyl)hex-1-yn-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne to an alkene or alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
5-Methyl-1-(trimethylsilyl)hex-1-yn-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of bioactive molecules for studying biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(trimethylsilyl)hex-1-yn-3-one involves its reactivity as an alkyne and the presence of the trimethylsilyl group. The alkyne can participate in various addition reactions, while the trimethylsilyl group can be selectively removed or substituted, allowing for further functionalization of the molecule. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1-hexyn-3-ol: A precursor in the synthesis of 5-Methyl-1-(trimethylsilyl)hex-1-yn-3-one.
4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one: A brominated derivative with different reactivity.
5-Methyl-1-(trimethylsilyl)hex-1-yn-3-ol: An alcohol derivative with distinct properties.
Uniqueness
This compound is unique due to the presence of both the alkyne and trimethylsilyl functional groups, which confer specific reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
5-methyl-1-trimethylsilylhex-1-yn-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18OSi/c1-9(2)8-10(11)6-7-12(3,4)5/h9H,8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFJYYACSFXATL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C#C[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508826 |
Source
|
Record name | 5-Methyl-1-(trimethylsilyl)hex-1-yn-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65149-29-3 |
Source
|
Record name | 5-Methyl-1-(trimethylsilyl)hex-1-yn-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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